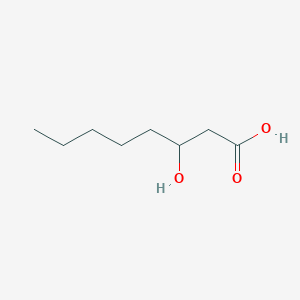

3-Hydroxyoctanoic acid

Descripción general

Descripción

3-Hydroxyoctanoic acid is a beta-hydroxy acid naturally produced in humans, other animals, and plants. It is the primary endogenous agonist of hydroxycarboxylic acid receptor 3, a G protein-coupled receptor protein encoded by the human gene HCAR3

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Hydroxyoctanoic acid can be synthesized from the bacterial polymer polyhydroxyalkanoate. The process involves the hydrolysis of polyhydroxyalkanoate to release this compound . The reaction conditions typically include the use of acidic or basic hydrolysis agents under controlled temperatures to ensure the efficient breakdown of the polymer.

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes using microorganisms such as Pseudomonas putida. These bacteria can produce polyhydroxyalkanoates, which are then hydrolyzed to obtain this compound . This method is advantageous due to its sustainability and the use of renewable resources.

Análisis De Reacciones Químicas

Hydrolysis Efficiency of Soluble vs. Immobilized Depolymerase

| Reaction Time | Enzyme Form | Main Products | Conversion Efficiency |

|---|---|---|---|

| 24 hours | Soluble enzyme | Dimeric ester (R)-3-HO-HO | Partial hydrolysis |

| 24 hours | Immobilized enzyme | Monomeric (R)-3-HOA | >95% hydrolysis |

Immobilization on polypropylene (Accurel MP-1000) enhances enzyme stability and activity, enabling near-complete polymer breakdown .

β-Oxidation in Mitochondria

3-HOA is an intermediate in mitochondrial β-oxidation of fatty acids, undergoing sequential reactions to generate acetyl-CoA :

-

Dehydrogenation : Oxidation of the β-hydroxy group to a keto group by hydroxyacyl-CoA dehydrogenase.

-

Cleavage : Thiolytic cleavage by β-ketothiolase, producing acetyl-CoA and a shortened acyl-CoA.

Key Metabolites in β-Oxidation

| Substrate | Enzyme Involved | Product |

|---|---|---|

| 3-Hydroxyoctanoyl-CoA | Hydroxyacyl-CoA dehydrogenase | 3-Ketooctanoyl-CoA |

| 3-Ketooctanoyl-CoA | β-Ketothiolase | Hexanoyl-CoA + Acetyl-CoA |

Plasma levels of 3-HOA rise during fasting or ketogenic diets, reaching 5–20 μM, sufficient to activate HCA3 receptors in humans .

Chemical Derivatization for Analytical Detection

3-HOA is often derivatized to enhance chromatographic detection:

-

Bromophenacyl Bromide (BPB) Derivatization :

The carboxyl group reacts with BPB to form a UV-absorbing ester, enabling HPLC quantification .

Derivatization Conditions

| Reagent | Reaction Time | Detection Method | Limit of Detection |

|---|---|---|---|

| Bromophenacyl bromide | 30 minutes | HPLC-PDA (254 nm) | 0.1 μM |

This method is critical for analyzing 3-HOA in biological samples like urine .

Esterification and Solvent Effects

The hydroxyl and carboxyl groups of 3-HOA participate in esterification under acidic or enzymatic conditions.

-

Activity in Organic Solvents :

Pseudomonas fluorescens depolymerase retains 80–120% activity in 20% (v/v) ethanol or acetone, facilitating ester synthesis in non-aqueous systems .

Solvent Compatibility

| Solvent | Enzyme Activity (% of Control) |

|---|---|

| Ethanol | 120% |

| Acetone | 80% |

| Methanol | 40% |

Receptor-Mediated Signaling

While not a classical chemical reaction, 3-HOA acts as an endogenous agonist for the HCA3 receptor (GPR109B) in humans, triggering intracellular calcium release and inhibiting lipolysis in adipocytes . This interaction involves:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 3-hydroxyoctanoic acid exhibits notable antimicrobial properties. A study synthesized derivatives of 3-OHA and evaluated their biological activities. The findings revealed that certain derivatives displayed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

- Minimum Inhibitory Concentrations (MICs) :

- Bacteria : MICs ranged from 2.8 to 7.0 mM.

- Fungi : MICs were between 0.1 to 6.3 mM.

The presence of the carboxylic group in these compounds was crucial for their antimicrobial efficacy .

Metabolic Disorders

This compound has been identified as a potential biomarker for certain metabolic disorders. In a clinical case, a four-month-old child with non-ketotic hypoglycemia excreted large amounts of 3-OHA in urine, suggesting its role in diagnosing primary defects in fatty acid metabolism .

- Clinical Significance :

- Diagnosis : Elevated levels of 3-OHA may indicate mitochondrial fatty acid β-oxidation disorders.

Biodegradable Polymers

The compound serves as a building block for polyhydroxyalkanoates (PHAs), which are biodegradable plastics produced by microorganisms. Poly(3-hydroxyoctanoate) (PHO) is particularly noteworthy for its applications in tissue engineering and medical devices due to its biocompatibility and biodegradability.

- Production Insights :

| Property | Details |

|---|---|

| Biodegradability | Yes |

| Biocompatibility | High |

| Applications | Tissue engineering, drug delivery systems |

Nutritional Applications

Medium-chain triglycerides (MCTs), which include octanoic acid, are used therapeutically in special diets for conditions like lipid malabsorption and epilepsy. The metabolism of MCTs is rapid, providing quick energy sources without the need for extensive digestion.

- Clinical Applications :

Research and Development

Recent studies have focused on the enzymatic production of chiral (R)-3-hydroxyoctanoic acid monomers from poly(3-hydroxyoctanoate) using specific bacterial enzymes. This process highlights the compound's potential in developing new materials for biomedical applications .

Case Study 1: Antimicrobial Derivatives

A library of compounds derived from 3-OHA was tested against various pathogens, demonstrating significant inhibition of Pseudomonas aeruginosa quorum sensing, which is critical for biofilm formation.

Case Study 2: Metabolic Biomarker

In pediatric patients with mitochondrial disorders, elevated levels of long-chain 3-hydroxy fatty acids were observed, confirming the utility of 3-OHA as a diagnostic marker .

Mecanismo De Acción

3-Hydroxyoctanoic acid exerts its effects by binding to hydroxycarboxylic acid receptor 3. This receptor is a G protein-coupled receptor that, upon activation by this compound, modulates intracellular cyclic adenosine monophosphate and calcium levels. This signaling pathway influences lipolysis in adipocytes and immune responses in various cells .

Comparación Con Compuestos Similares

- 3-Hydroxycaprylic acid

- Beta-hydroxyoctanoic acid

- 3-Hydroxydecanoic acid

Comparison: 3-Hydroxyoctanoic acid is unique due to its specific interaction with hydroxycarboxylic acid receptor 3, which is not shared by all similar compounds. While other beta-hydroxy acids may have similar structural features, their biological activities and receptor interactions can differ significantly .

Actividad Biológica

3-Hydroxyoctanoic acid (3-HOA) is a beta-hydroxy fatty acid that plays significant roles in various biological processes. This article explores its biological activity, metabolic implications, and potential therapeutic applications based on diverse research findings.

This compound has the chemical formula C8H16O3 and a molecular weight of approximately 160.21 g/mol. It is primarily known as a metabolite in medium-chain fatty acid oxidation, which occurs in humans and other animals. The compound features a hydroxyl group (-OH) at the third carbon of the octanoic acid chain, distinguishing it from other fatty acids. Notably, it serves as the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCAR3), a G protein-coupled receptor involved in various physiological processes, including lipid metabolism and energy homeostasis .

1. Metabolic Significance

Research indicates that elevated levels of 3-HOA in blood or urine can serve as a marker for defects in beta-hydroxy fatty acid metabolism. For instance, a case study highlighted a four-month-old child with non-ketotic hypoglycemia who excreted large amounts of 3-HOA, suggesting its potential role in diagnosing metabolic disorders . Furthermore, studies have shown that patients undergoing metformin therapy exhibited increased levels of 3-hydroxyoctanoate, indicating its involvement in glucose metabolism and energy regulation .

2. Antimicrobial Properties

3-HOA and its derivatives have demonstrated antimicrobial activities. A study evaluated the effects of (R)-3-hydroxyoctanoic acid against Pseudomonas aeruginosa, revealing its ability to inhibit quorum sensing-regulated pyocyanin production, which is crucial for bacterial virulence . This suggests that 3-HOA could be explored further for developing new antimicrobial agents.

3. Interaction with G Protein-Coupled Receptors

The compound is recognized for its specific interaction with HCAR3 and GPR84 receptors. Activation of these receptors leads to decreased intracellular cyclic AMP (cAMP) levels, influencing various metabolic pathways. For example, 3-HOA has been shown to exert anti-lipolytic effects via HCAR3 activation, which may contribute to its role in regulating lipid metabolism .

Case Study: Metabolic Disorders

A notable case involved a child diagnosed with a primary defect in fatty acid metabolism characterized by high levels of this compound in urine and plasma. The identification of this compound was crucial for understanding the metabolic dysfunction and guiding treatment strategies .

Research Findings

Propiedades

IUPAC Name |

3-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPLAKGOSZHTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-38-3 | |

| Record name | Poly(3-Hydroxyoctanoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864487 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-27-4, 120659-38-3 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(3-hydroxyoctanoic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.